6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one
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Overview
Description
6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-ethoxyaniline with benzyl isocyanate, followed by cyclization with cyanuric chloride. The reaction conditions often include the use of a base such as sodium carbonate and an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of microwave irradiation has also been explored to reduce reaction times and improve yields. The final product is typically obtained in high purity through a combination of filtration, washing, and drying processes.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding triazine N-oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can lead to the modulation of various signaling pathways, ultimately resulting in the desired biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin used in plant growth and development.
1,3,5-Triazine derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
6-Benzyl-3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a benzyl group and an ethoxyphenylamino group on the triazine ring sets it apart from other triazine derivatives, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-benzyl-3-(4-ethoxyanilino)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-2-24-15-10-8-14(9-11-15)19-18-20-17(23)16(21-22-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYXBZZCFNOFJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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